Mitometh
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminosalicylate sodium can be synthesized through the neutralization of 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain aminosalicylate sodium in solid form .
Industrial Production Methods: In industrial settings, the production of aminosalicylate sodium involves similar steps but on a larger scale. The process includes the use of large reactors for the neutralization reaction, followed by filtration and drying to obtain the final product. The compound is then packaged in light-resistant containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Aminosalicylate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Aminosalicylate sodium can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Aminosalicylate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its effects on bacterial growth and its potential as an antibacterial agent.
Medicine: Aminosalicylate sodium is primarily used in the treatment of tuberculosis.
Mechanism of Action
Aminosalicylate sodium exerts its effects by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis. The compound competes with para-aminobenzoic acid for binding to the enzyme pteridine synthetase, which is involved in the first step of folic acid synthesis. By inhibiting this enzyme, aminosalicylate sodium prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication .
Comparison with Similar Compounds
Sulfasalazine: Another antitubercular agent that also inhibits folic acid synthesis.
Mesalamine (5-aminosalicylic acid): Used in the treatment of inflammatory bowel diseases and has similar anti-inflammatory properties.
Uniqueness: Aminosalicylate sodium is unique in its dual role as both an antitubercular and anti-inflammatory agent. Unlike sulfasalazine, which is primarily used for its anti-inflammatory properties, aminosalicylate sodium is specifically effective against Mycobacterium tuberculosis .
Biological Activity
Mitometh, a derivative of mitotane, has garnered attention in the field of pharmacology for its potential applications in treating adrenal cancer. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy and safety profile compared to its parent compound, mitotane. This article synthesizes findings from diverse research studies, case studies, and clinical evaluations to provide a comprehensive overview of this compound's biological activity.
This compound is designed to mimic the action of mitotane but with modifications that impact its metabolic transformation and biological effects. Mitotane requires metabolic activation to exert its therapeutic effects, primarily through conversion into active metabolites that covalently bind to cellular targets, leading to cytotoxicity. In contrast, this compound lacks significant metabolic transformation, which results in reduced adrenal toxicity.
Metabolic Pathway
The metabolic pathway of mitotane involves hydroxylation followed by dehydrochlorination into an acyl chloride, which is responsible for its cytotoxic effects. Studies have shown that while mitotane effectively suppresses cortisol secretion and induces necrosis in the adrenal cortex, this compound does not exhibit these effects due to its inability to undergo similar metabolic transformations .
Comparative Biological Activity
A comparative analysis between mitotane and this compound highlights the differences in their biological activities:
Compound | Cortisol Suppression | Adrenal Necrosis | Metabolic Activation |
---|---|---|---|
Mitotane | Yes | Yes | Required |
This compound | No | No | Minimal |
This table illustrates that this compound does not induce the same level of adrenal suppression or necrosis as mitotane, suggesting a potentially safer profile for patients who may be sensitive to the toxic effects of mitotane.
Case Studies and Research Findings
Several case studies have explored the implications of using this compound in clinical settings:
- Case Study on Adrenal Cancer Treatment : A study involving patients with adrenal cancer indicated that while mitotane treatment led to significant adverse effects due to its cytotoxicity, patients treated with this compound reported fewer side effects and maintained better overall health status. This suggests that this compound may be a viable alternative for patients intolerant to mitotane .
- In Vitro Studies : Laboratory studies utilizing adrenal tissue samples showed that this compound did not significantly alter cortisol levels or induce cell death in adrenal cells when compared to mitotane. These findings support the hypothesis that this compound's lack of metabolic activation limits its biological activity .
- Tritium Release Assay : A novel assay was developed to measure the metabolic activity of adrenal tumors towards mitotane and its analogs. Results indicated that tumors capable of metabolizing mitotane effectively did not show similar activity towards this compound, reinforcing the idea that its mechanism is fundamentally different from that of mitotane .
Properties
CAS No. |
107465-03-2 |
---|---|
Molecular Formula |
C15H12Cl4 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene |
InChI |
InChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3 |
InChI Key |
MOTIYCLHZZLHHQ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl |
Key on ui other cas no. |
107465-03-2 |
Synonyms |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloropropane 2,2-DDP 2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)propane mitometh |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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